

analytical method cross-validation azelastine laboratories

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Compound Focus: (S)-Azelastine Hydrochloride

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Analytical Methods for Azelastine

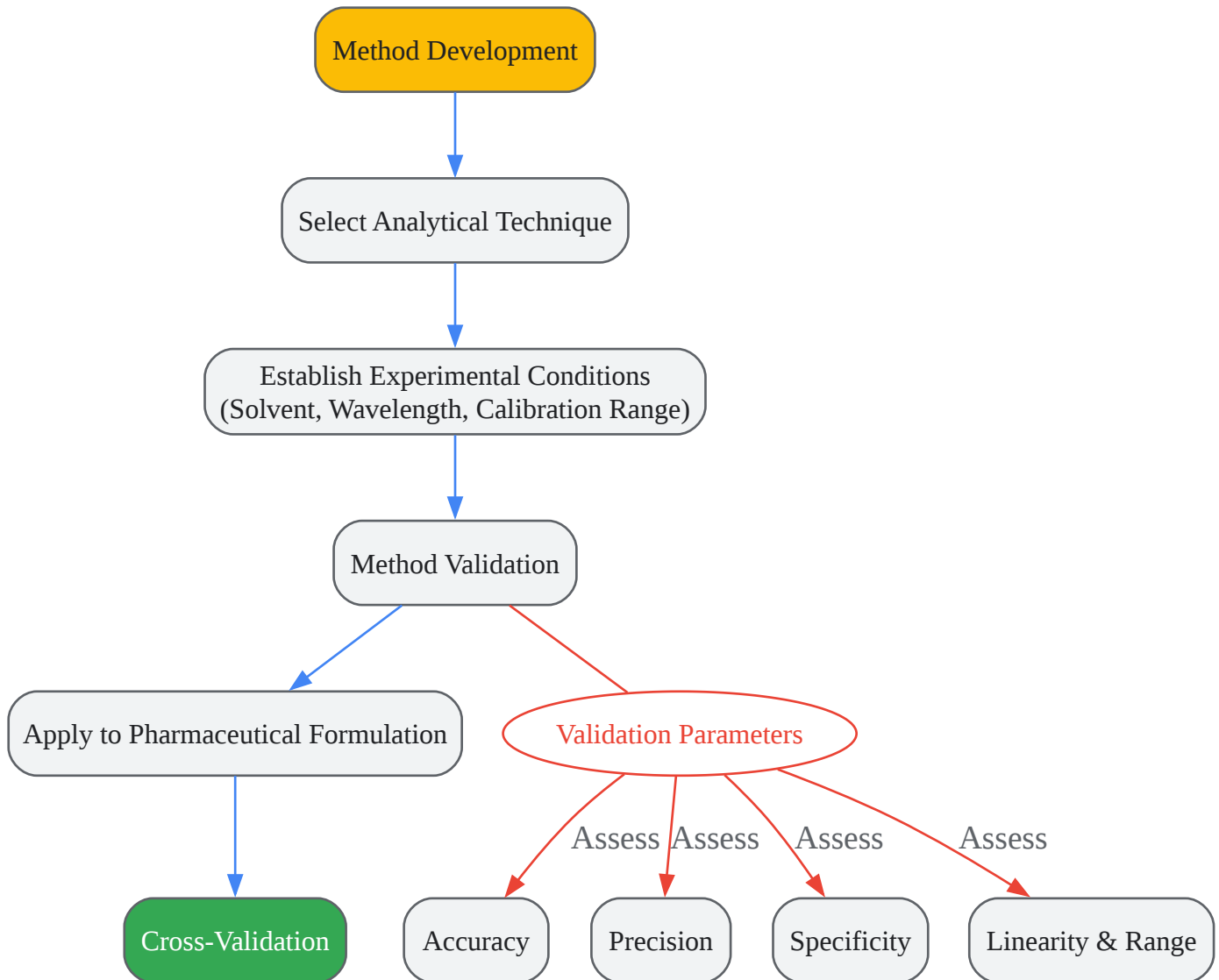
The table below summarizes two common analytical techniques used for determining Azelastine, as identified in the search results. This can guide your method development and validation efforts.

| Method | Principle / Type | Key Experimental Conditions | Analyzed Matrix | Key Performance Data from Literature |
|--------|------------------|-----------------------------|-----------------|--------------------------------------|
|--------|------------------|-----------------------------|-----------------|--------------------------------------|

| **Green Spectrophotometric Method** [1] | Absorbance Subtraction & Chemometric Models (PLSR) | -
Solvent: Methanol (HPLC grade) [1]

- **Wavelength:** Isosbestic point at 258 nm [1]
- **Calibration Range:** 10–55 µg/mL for Azelastine [1] | Bulk powder, laboratory-prepared mixtures, pharmaceutical nasal spray [1] | - **Accuracy (Recovery %):** 99.46% - 101.33% [1]
- **Precision (RSD %):** ≤ 1.76 [1] | | **High-Performance Liquid Chromatography (HPLC)** [1] | Reverse-Phase Chromatography | - **Column:** C18 column [1]
- **Mobile Phase:** Methanol:Water (pH 3.5) in a 75:25 ratio [1]
- **Flow Rate:** 1.0 mL/min [1]
- **Detection:** UV at 258 nm [1] | Bulk powder, laboratory-prepared mixtures, pharmaceutical nasal spray [1] | Used as a reference method for statistical comparison with the developed spectrophotometric methods [1] |

The general workflow for developing and validating a method like the spectrophotometric one described above can be visualized as follows:



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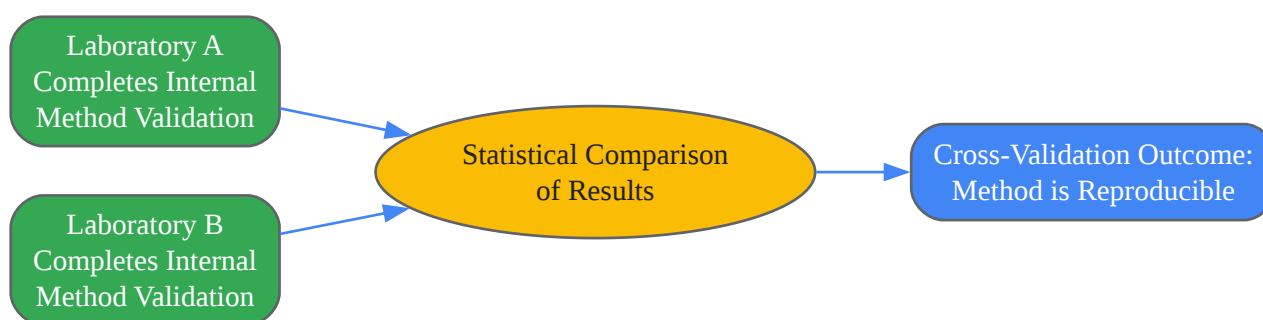
A Framework for Cross-Validation

While the search results lack explicit multi-laboratory cross-validation data, you can design a robust cross-validation study based on standard practices and the methods described.

- **Objective:** To ensure that an analytical method produces reliable and comparable results when performed by different analysts, using different instruments, and across different laboratories [1].

- **Typical Design:** A common approach is a **comparative study** where two or more laboratories analyze a set of identical, homogeneous samples (e.g., Azelastine in a nasal spray formulation) using the same validated protocol.
- **Key Parameters to Compare:** The core of cross-validation is the statistical comparison of the results generated by all participating labs. The main parameters include:
 - **Accuracy:** Comparing the mean recovery percentages.
 - **Precision:** Evaluating the consistency of results through **intermediate precision** (within a lab, different days/different analysts) and **reproducibility** (between different labs).

The process of cross-validation typically builds upon a complete internal validation, as shown below:



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Detailed Experimental Protocol

For a hands-on approach, here is a more detailed breakdown of the **Green Spectrophotometric Method** [1], which you could use as a basis for a cross-validation exercise.

- **Instrumentation:** A double-beam UV-Visible spectrophotometer with 1 cm matched quartz cells is required [1].
- **Standard Solution Preparation:**
 - Precisely weigh an appropriate amount of Azelastine hydrochloride reference standard.
 - Dissolve and dilute with **methanol** to obtain a stock solution of known concentration (e.g., 100 µg/mL).
 - Prepare a series of working standard solutions from this stock by dilution to bracket the expected concentration range (e.g., 10–55 µg/mL) [1].
- **Sample Preparation (for Nasal Spray):**
 - Accurately measure a volume of the nasal spray formulation equivalent to about 1 mg of Azelastine hydrochloride.

- Dilute with methanol, shake well, and then further dilute to the final concentration within the calibration range [1].
- **Procedure:**
 - Scan the standard and sample solutions in the wavelength range of 200–400 nm.
 - Measure the absorbance at the isosbestic point (258 nm).
 - Use the **Absorbance Subtraction** or **Chemometric models (PLSR)** to resolve the spectrum and calculate the concentration of Azelastine, especially if in a mixture with other drugs like Fluticasone Propionate [1].

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References

1. A green spectrophotometric method for the simultaneous ... [sciencedirect.com]

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